molecular formula C23H19N3O2 B11305635 2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11305635
M. Wt: 369.4 g/mol
InChI Key: LJZJHRDZQZWSIJ-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2-methyl group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with the benzamide core: The oxadiazole intermediate is then coupled with a benzamide derivative through a condensation reaction, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used in the development of organic semiconductors or as a building block for advanced materials.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.

    Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to proteins or enzymes. The benzamide core can interact with hydrophobic pockets in biological targets, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-methylbenzamide
  • 4-(4-methylphenyl)-1,2,4-oxadiazole
  • 2-methyl-N-(4-phenyl)-benzamide

Uniqueness

2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the presence of both the 1,2,4-oxadiazole ring and the benzamide core, which confer distinct chemical and biological properties. The combination of these moieties can result in enhanced stability, specificity, and versatility in various applications compared to its analogs.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-methyl-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C23H19N3O2/c1-15-7-9-17(10-8-15)21-25-23(28-26-21)18-11-13-19(14-12-18)24-22(27)20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,24,27)

InChI Key

LJZJHRDZQZWSIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

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